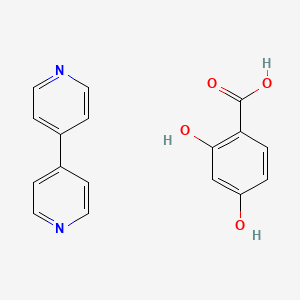
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines two distinct chemical structures: 2,4-Dihydroxybenzoic acid and 4-pyridin-4-ylpyridine. . 4-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its applications in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol in the presence of potassium carbonate at high temperatures and pressures . The reaction typically proceeds as follows:
C6H4(OH)2+CO2→C6H3(OH)2COOH
4-pyridin-4-ylpyridine can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 2,4-Dihydroxybenzoic acid often involves the same Kolbe-Schmitt reaction but on a larger scale, with optimized conditions to maximize yield and purity. For 4-pyridin-4-ylpyridine, industrial methods may include continuous flow synthesis and other scalable techniques to ensure consistent production.
化学反应分析
Types of Reactions
2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
4-pyridin-4-ylpyridine is known for its ability to form coordination complexes with metals, making it useful in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution often involves reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学研究应用
2,4-Dihydroxybenzoic acid has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role as a degradation product of cyanidin glycosides in plants.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of dyes and other chemicals.
4-pyridin-4-ylpyridine is widely used in:
Coordination Chemistry: Forms complexes with metals for catalysis.
Materials Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential therapeutic applications.
作用机制
The mechanism of action for 2,4-Dihydroxybenzoic acid involves its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It also plays a role in plant immunity by undergoing glucosylation, which enhances disease resistance .
4-pyridin-4-ylpyridine acts primarily through its ability to form coordination complexes with metals, which can then participate in various catalytic cycles.
相似化合物的比较
Similar Compounds
2,3-Dihydroxybenzoic acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
2,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 2 and 5 positions.
4,4’-Bipyridine: Similar to 4-pyridin-4-ylpyridine but with a different substitution pattern.
Uniqueness
2,4-Dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. 4-pyridin-4-ylpyridine is unique for its ability to form stable coordination complexes, making it valuable in catalysis and materials science.
属性
CAS 编号 |
920986-56-7 |
|---|---|
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC 名称 |
2,4-dihydroxybenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h1-8H;1-3,8-9H,(H,10,11) |
InChI 键 |
QQDHTEYLNRVXDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


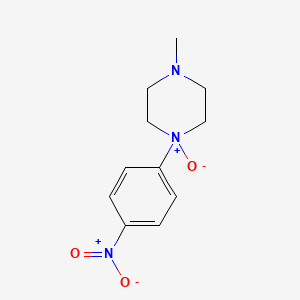
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)

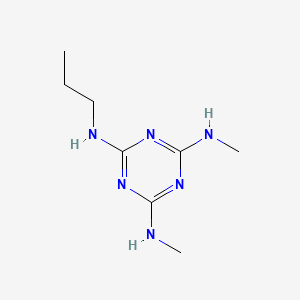
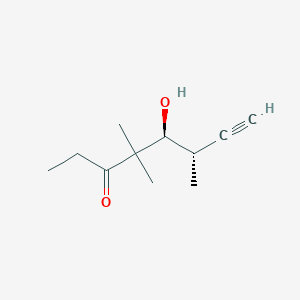

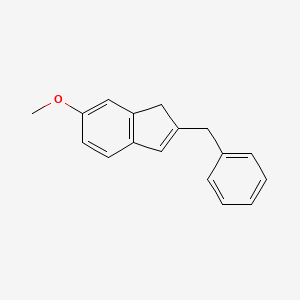
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
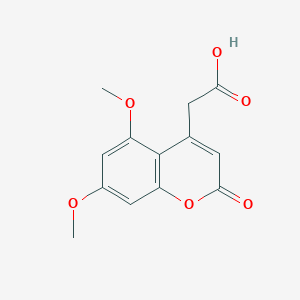
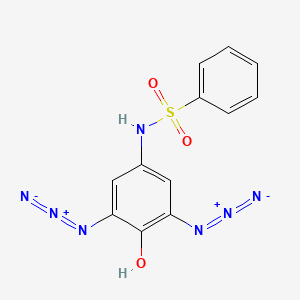
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)

![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
